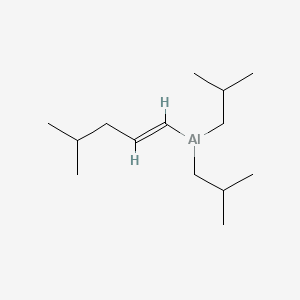

Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)-

Description

Properties

CAS No. |

68900-82-3 |

|---|---|

Molecular Formula |

C14H29Al |

Molecular Weight |

224.36 g/mol |

IUPAC Name |

[(E)-4-methylpent-1-enyl]-bis(2-methylpropyl)alumane |

InChI |

InChI=1S/C6H11.2C4H9.Al/c1-4-5-6(2)3;2*1-4(2)3;/h1,4,6H,5H2,2-3H3;2*4H,1H2,2-3H3; |

InChI Key |

WPIPUXPRJZVKFN-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C/C=C/[Al](CC(C)C)CC(C)C |

Canonical SMILES |

CC(C)CC=C[Al](CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium typically involves the reaction of diisobutylaluminium hydride with 4-methylpent-1-ene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the aluminium compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.

Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.

Substitution: The aluminium center can participate in substitution reactions, where ligands are exchanged with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium include oxygen, hydrogen, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxides, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used as a reagent in organic synthesis. Its ability to act as a reducing agent makes it valuable for the reduction of carbonyl compounds.

Biology

While its applications in biology are less common, the compound’s reactivity can be harnessed in the modification of biomolecules for research purposes.

Medicine

In medicine, organoaluminium compounds are explored for their potential use in drug delivery systems and as catalysts in the synthesis of pharmaceutical compounds.

Industry

Industrially, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used in the production of polymers and other materials. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.

Mechanism of Action

The mechanism by which (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium exerts its effects involves the interaction of the aluminium center with various substrates. The aluminium atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as reduction and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)-

- CAS Number : 68900-82-3

- Molecular Formula : C₁₁H₂₃Al

- Structural Features : The compound consists of an aluminum center coordinated to two 2-methylpropyl (isobutyl) groups and one (1E)-4-methyl-1-pentenyl group. The latter is an alkenyl ligand with a branched hydrocarbon chain.

Organoaluminum compounds are widely used in catalysis, polymerization, and organic synthesis due to their Lewis acidity and reducing properties .

Structural and Functional Group Comparisons

Table 1: Key Structural Features

Key Observations :

- The target compound shares the bis(2-methylpropyl) motif with DIBAL, DIBP, and diisobutylamine, but differs in the third ligand (alkenyl vs. hydride, ester, or amine).

Physicochemical Properties

Table 2: Selected Properties

Notes:

- *Organoaluminum compounds generally react violently with water. The alkenyl ligand in the target compound may moderate reactivity compared to DIBAL’s hydride .

- DIBP, an ester, exhibits higher thermal stability and lower water reactivity than aluminum-based analogs .

Table 3: Hazard Profiles

Notes:

- *Organoaluminum compounds are typically air- and moisture-sensitive.

Biological Activity

Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)-, also known by its CAS number 68900-82-3, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 224.366 g/mol

- Structural Characteristics : The compound features a central aluminum atom bonded to two 2-methylpropyl groups and one 4-methyl-1-pentenyl group.

The biological activity of aluminum compounds often involves their interactions with cellular components. Aluminum can form complexes with various biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The specific mechanism for Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)- is not extensively characterized in literature but may involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Alteration of membrane fluidity and permeability due to hydrophobic interactions with lipid bilayers.

Toxicological Profile

A comprehensive hazard assessment has been conducted on similar aluminum compounds, providing insights into the safety profile of Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)-. Key findings include:

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Skin Irritation | Not a skin irritant |

| Eye Damage | Severe eye damage possible |

| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day (rat, oral) |

These findings suggest that while the compound may not exhibit acute toxicity at lower doses, further studies are necessary to fully understand its long-term effects.

Case Study 1: Antifungal Activity

A study investigating the antifungal properties of aluminum compounds found that certain aluminum derivatives exhibited significant fungicidal activity against various fungal strains. Although specific data on Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)- is limited, the structural similarities to other active aluminum compounds suggest potential antifungal properties.

Case Study 2: Environmental Impact Assessment

An environmental hazard assessment revealed that aluminum compounds can be persistent in aquatic environments and may bioaccumulate in aquatic organisms. The risk quotient for Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)- was evaluated using the RAIDAR model, indicating a need for careful monitoring in industrial applications.

Research Findings

Recent literature highlights the importance of understanding the biological implications of aluminum compounds. A systematic review focused on various aluminum derivatives has shown mixed results regarding their biological efficacy and safety:

- Antimicrobial Activity : Some studies report promising antimicrobial properties in structurally similar aluminum compounds.

- Cytotoxicity : Research indicates potential cytotoxic effects at high concentrations, necessitating further investigation into dose-response relationships.

Q & A

Q. How can split-plot designs optimize multifactor studies on this compound’s reactivity (e.g., solvent, temperature, catalyst loading)?

- Methodological Answer : Implement randomized block designs with split-split plots, where primary factors (e.g., solvent polarity) are whole plots, secondary factors (temperature) are subplots, and tertiary factors (catalyst loading) are sub-subplots. Replicate at least four times, with ANOVA and Tukey post-hoc tests to isolate variable interactions, as demonstrated in agricultural chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.